

N1-Benzoyl Pseudouridine: A Technical Guide to its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: N1-Benzoyl pseudouridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and potential biological significance of **N1-Benzoyl pseudouridine**.

While direct experimental values for **N1-Benzoyl pseudouridine** are not extensively available in public literature, this document extrapolates from the well-characterized properties of its parent molecule, pseudouridine (Ψ), and its widely studied derivative, N1-methylpseudouridine (m1 Ψ). The benzoyl group at the N1 position is often employed as a protecting group in chemical synthesis, suggesting that **N1-Benzoyl pseudouridine** is a key synthetic intermediate.

Physicochemical Parameters

The introduction of a benzoyl group at the N1 position of pseudouridine is expected to significantly alter its physicochemical properties. The benzoyl group, being large and hydrophobic, will likely decrease aqueous solubility and increase lipophilicity compared to pseudouridine. The following tables summarize the known parameters for pseudouridine and N1-methylpseudouridine, which serve as a baseline for estimating the properties of **N1-Benzoyl pseudouridine**.

Table 1: Physicochemical Properties of Pseudouridine and Related Compounds

Parameter	Pseudouridine (Ψ)	N1-Methylpseudouridine (m1 Ψ)	N1-Benzoyl pseudouridine (Estimated)
Molecular Formula	C ₉ H ₁₂ N ₂ O ₆	C ₁₀ H ₁₄ N ₂ O ₆	C ₁₆ H ₁₆ N ₂ O ₇
Molecular Weight	244.20 g/mol [1][2]	498.17 g/mol (triphosphate sodium salt)[3]	348.31 g/mol
Melting Point	212°C to 217°C[2]	Not available	Expected to be different from Ψ
Appearance	White powder[2]	Colorless to slightly yellow solution[3]	Likely a solid
Hydrogen Bond Donors	2 (N1-H and N3-H)[4][5]	1 (N3-H)[6]	1 (N3-H)
Hydrogen Bond Acceptors	4 (O2, O4, and ribose hydroxyls)	4 (O2, O4, and ribose hydroxyls)	5 (O2, O4, benzoyl C=O, and ribose hydroxyls)

Table 2: Solubility Data

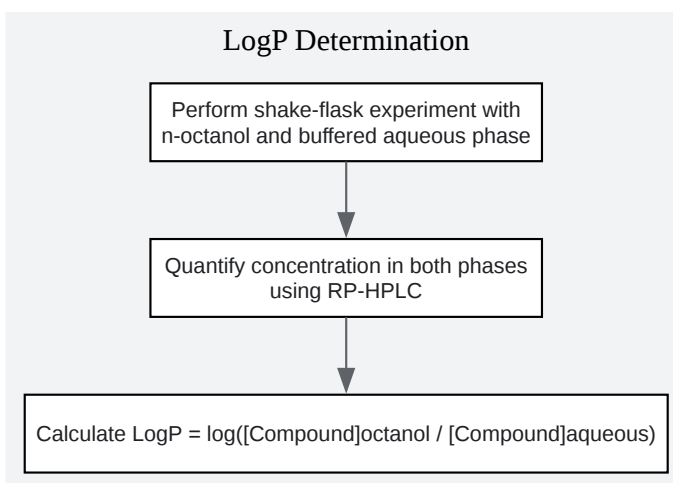
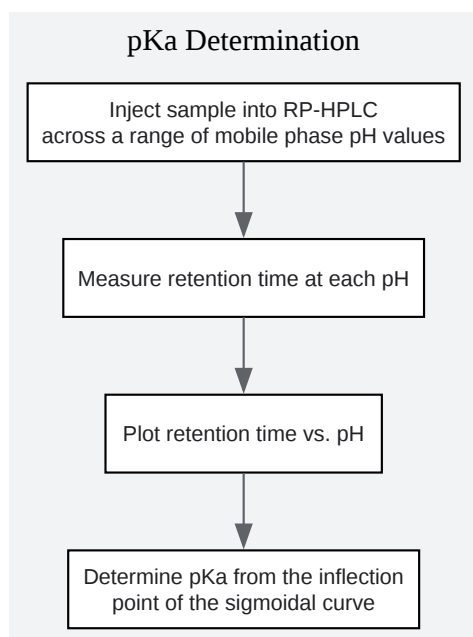
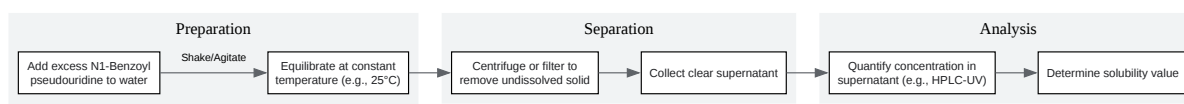
Compound	Solvent	Solubility	Reference
Pseudouridine (Ψ)	Water	Highly soluble[4]	[4]
Pseudouridine (Ψ)	DMSO	≥ 60 mg/mL (at 25°C)	[1]
N1-Benzoyl pseudouridine	Water	Expected to have low solubility	-
N1-Benzoyl pseudouridine	Organic Solvents (e.g., DMSO, DMF, Methanol)	Expected to be soluble	-

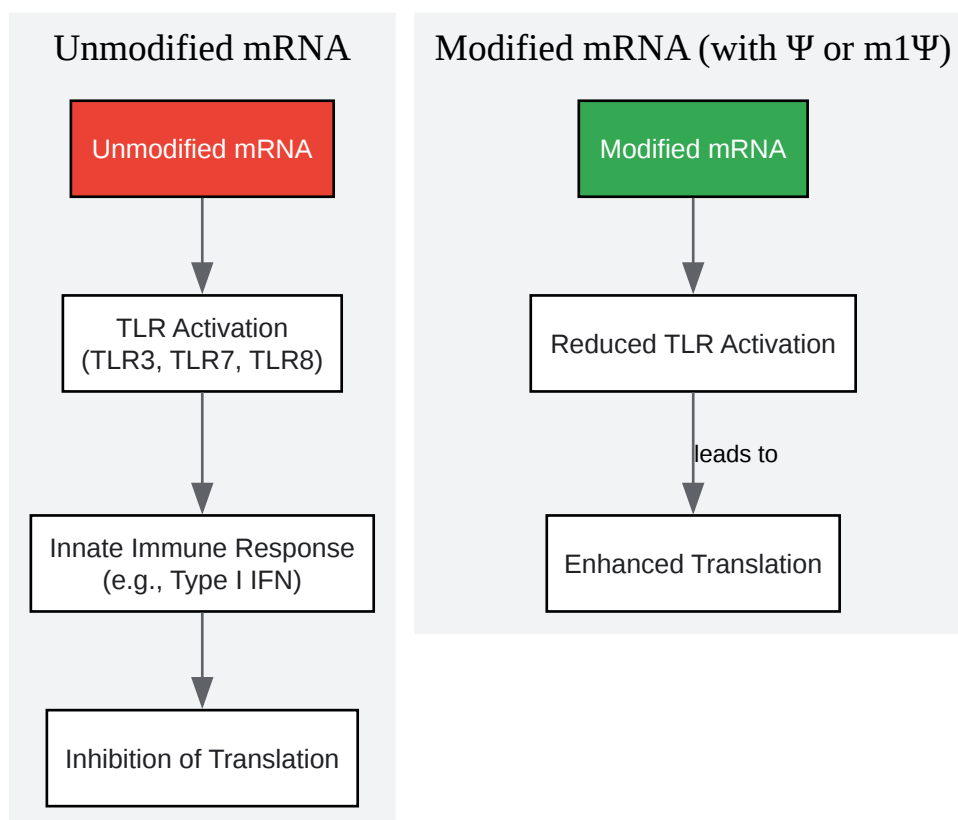
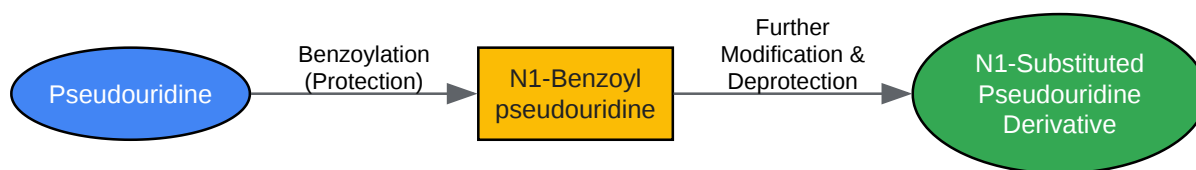
Experimental Protocols

Detailed experimental procedures for the characterization of novel nucleoside analogs like **N1-Benzoyl pseudouridine** are crucial for drug development. Below are generalized protocols for determining key physicochemical parameters.

Solubility Determination (Shake-Flask Method)

A standard method for determining aqueous solubility is the shake-flask method.





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